Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolo-pyrimidine derivatives. These compounds are known for their diverse biological activities, including neuroprotective, anti-inflammatory, and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with methyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with hydrazine hydrate and subsequent reaction with sodium azide to form the tetrazole ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group forms a ketone, while reduction of the nitro group forms an amine .
Scientific Research Applications
Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and anti-inflammatory effects.
Medicine: Investigated for its potential use in treating neurodegenerative diseases and inflammation.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazolo-pyrimidine derivatives, such as:
- Benzyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate .
Uniqueness
Methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific substitution pattern and the presence of both hydroxyl and methoxy groups, which contribute to its distinct biological activities .
Properties
Molecular Formula |
C14H15N5O4 |
---|---|
Molecular Weight |
317.30 g/mol |
IUPAC Name |
methyl 7-(4-hydroxy-3-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H15N5O4/c1-7-11(13(21)23-3)12(19-14(15-7)16-17-18-19)8-4-5-9(20)10(6-8)22-2/h4-6,12,20H,1-3H3,(H,15,16,18) |
InChI Key |
GEOAQYUCCPPSKD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC(=C(C=C3)O)OC)C(=O)OC |
Origin of Product |
United States |
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